Cas no 2172454-66-7 (3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol)

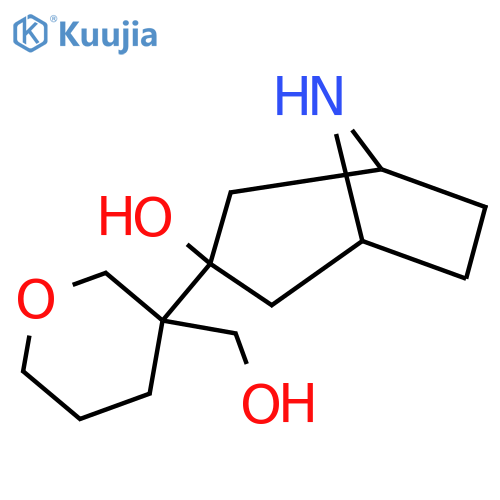

2172454-66-7 structure

商品名:3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol

- 3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol

- EN300-1646476

- 2172454-66-7

-

- インチ: 1S/C13H23NO3/c15-8-12(4-1-5-17-9-12)13(16)6-10-2-3-11(7-13)14-10/h10-11,14-16H,1-9H2

- InChIKey: FEYJIMVFNIRVKT-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2CCC(C1)N2)C1(CO)COCCC1

計算された属性

- せいみつぶんしりょう: 241.16779360g/mol

- どういたいしつりょう: 241.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 61.7Ų

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1646476-0.25g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 0.25g |

$1170.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-5.0g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 5g |

$3687.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-1.0g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 1g |

$1272.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-0.1g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 0.1g |

$1119.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-0.5g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 0.5g |

$1221.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-2.5g |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 2.5g |

$2492.0 | 2023-05-26 | ||

| Enamine | EN300-1646476-10000mg |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 10000mg |

$5467.0 | 2023-09-21 | ||

| Enamine | EN300-1646476-500mg |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 500mg |

$1221.0 | 2023-09-21 | ||

| Enamine | EN300-1646476-5000mg |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 5000mg |

$3687.0 | 2023-09-21 | ||

| Enamine | EN300-1646476-50mg |

3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol |

2172454-66-7 | 50mg |

$1068.0 | 2023-09-21 |

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2172454-66-7 (3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量